molecular formula C9H9BrN2S2 B13259462 1-(4-Bromothiophen-2-yl)-N-(thiazol-5-ylmethyl)methanamine

1-(4-Bromothiophen-2-yl)-N-(thiazol-5-ylmethyl)methanamine

Cat. No.: B13259462
M. Wt: 289.2 g/mol
InChI Key: CLWDMBMQFYJUBS-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methylamine is an organic compound with the molecular formula C9H9BrN2S2 and a molecular weight of 289.22 g/mol . This compound features a bromothiophene moiety linked to a thiazole ring via a methylamine bridge, making it a unique structure in the realm of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 1,3-thiazol-5-ylmethylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for (4-Bromothiophen-2-yl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves inhibition of microbial growth or modulation of biochemical pathways in cells .

Comparison with Similar Compounds

(4-Bromothiophen-2-yl)methylamine can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. (4-Bromothiophen-2-yl)methylamine is unique due to its specific combination of bromothiophene and thiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrN2S2

Molecular Weight

289.2 g/mol

IUPAC Name

1-(4-bromothiophen-2-yl)-N-(1,3-thiazol-5-ylmethyl)methanamine

InChI

InChI=1S/C9H9BrN2S2/c10-7-1-8(13-5-7)2-11-3-9-4-12-6-14-9/h1,4-6,11H,2-3H2

InChI Key

CLWDMBMQFYJUBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CNCC2=CN=CS2

Origin of Product

United States

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